molecular formula C13H8BrNO2 B13898535 2-(4-Bromophenyl)-1,3-benzoxazol-7-ol

2-(4-Bromophenyl)-1,3-benzoxazol-7-ol

Cat. No.: B13898535
M. Wt: 290.11 g/mol
InChI Key: MYWPREVYIGQGRV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-benzoxazol-7-ol is a brominated benzoxazole derivative characterized by a 1,3-benzoxazole core substituted with a 4-bromophenyl group at position 2 and a hydroxyl group at position 6. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities .

Properties

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazol-7-ol

InChI

InChI=1S/C13H8BrNO2/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h1-7,16H

InChI Key

MYWPREVYIGQGRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzoxazole derivatives, including this compound, typically involves the condensation of an ortho-aminophenol derivative with an aromatic aldehyde, followed by oxidative cyclization to form the benzoxazole ring. The presence of the 4-bromophenyl substituent is introduced via the corresponding 4-bromobenzaldehyde.

Method 1: Solvent-Free Condensation Catalyzed by Amino Glucose-Functionalized Silica-Coated NiFe2O4 Nanoparticles

  • Procedure : A mixture of 4-bromobenzaldehyde (1 mmol) and 2-aminophenol (1 mmol) is stirred with 0.05 g of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles at room temperature under solvent-free conditions.
  • Reaction Time : Approximately 8 minutes (0.133333 h).
  • Workup : After reaction completion (monitored by TLC), the mixture is diluted with hot ethanol, and the catalyst is magnetically separated. The crude product is recrystallized from ethanol.
  • Yield : High, up to 98% reported.
  • Advantages : This method is environmentally friendly due to solvent-free conditions and easy catalyst recovery.
  • Reference : Fekri et al., Journal of Organometallic Chemistry, 2018.

Method 2: Potassium Ferrocyanide Catalyzed Solvent-Free Grinding Method

  • Procedure : 2-Aminophenol and 4-bromobenzaldehyde are ground together in the presence of catalytic potassium ferrocyanide (K4[Fe(CN)6]) at room temperature without solvent.
  • Reaction Time : Very short, typically 2 minutes.
  • Yield : Approximately 90-95% for 4-bromo substituted benzoxazoles.
  • Mechanism : The catalyst promotes oxidation of the carbon-nitrogen bond facilitating cyclization.
  • Advantages : Rapid, efficient, and eco-friendly with simple setup.
  • Reference : ACG Publications, 2022.

Method 3: Copper-Catalyzed Cyclization via Alkynone Intermediates (Indirect Route)

  • Procedure : This multi-step approach involves preparing an alkynone intermediate (e.g., 3-(4-bromophenyl)-1-phenylprop-2-yn-1-one) via Pd/Cu-catalyzed coupling reactions, followed by cyclization to form benzoxazole derivatives.
  • Reaction Conditions : PdCl2(PPh3)2 and CuI catalysts in THF under nitrogen atmosphere, with triethylamine as base, room temperature overnight.
  • Yields : Moderate to high (70-98%) for intermediate alkynones.
  • Notes : This route is more complex and typically used for functionalized benzoxazoles requiring additional substituents.
  • Reference : Royal Society of Chemistry Supporting Information, 2019.

Comparative Data Table of Preparation Methods

Method No. Catalyst/Conditions Reaction Time Yield (%) Solvent Advantages Reference
1 Amino glucose-functionalized silica-coated NiFe2O4 ~8 min 98 Solvent-free Eco-friendly, easy catalyst recovery
2 Potassium ferrocyanide (K4[Fe(CN)6]) grinding 2 min 90-95 Solvent-free Rapid, simple, green chemistry
3 PdCl2(PPh3)2 and CuI in THF, N2 atmosphere Overnight 70-98 THF Suitable for complex derivatives

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-benzoxazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-1,3-benzoxazol-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-benzoxazol-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and biological differences between 2-(4-Bromophenyl)-1,3-benzoxazol-7-ol and its analogs:

Compound Core Structure Substituents Biological Activity Target/Mechanism Reference
This compound 1,3-benzoxazole 2-(4-Bromophenyl), 7-OH Not explicitly reported Hypothesized anti-inflammatory (structural analogy) -
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole 5-(4-Cl-Ph), propan-3-one 59.5% anti-inflammatory (20 mg/kg) COX inhibition (assumed)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole 5-(3,4-diMeO-Ph), propan-3-one 61.9% anti-inflammatory (20 mg/kg) COX inhibition (assumed)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one N-(4-BromoPh), 4-methoxybenzyl FPR2 agonism (calcium mobilization, chemotaxis) Formyl peptide receptor 2 (FPR2)
Key Observations:

Core Heterocycle Influence: The 1,3-benzoxazole core in the target compound differs electronically and sterically from 1,3,4-oxadiazole and pyridazinone analogs. Pyridazinones (e.g., FPR2 agonists in ) feature a six-membered ring with two adjacent nitrogen atoms, enabling distinct binding interactions with G-protein-coupled receptors like FPR2 .

Substituent Effects :

  • The 7-OH group in the target compound may improve solubility or facilitate hydrogen bonding with enzymatic targets, contrasting with the chlorophenyl or methoxybenzyl groups in analogs, which enhance lipophilicity and receptor affinity .
  • The propan-3-one linker in oxadiazole derivatives () likely contributes to conformational flexibility, optimizing interactions with cyclooxygenase (COX) enzymes .

Toxicological Considerations

Brominated compounds, such as 4-(Bromomethyl)benzaldehyde (), often lack comprehensive toxicological data.

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